molecular formula C12H16N2O5 B2837621 Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate CAS No. 1613264-84-8

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate

Cat. No.: B2837621
CAS No.: 1613264-84-8
M. Wt: 268.269
InChI Key: SNTYTUDFTVLXOF-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a nitro group at position 5, a methyl group at position 2, and a (2-methoxyethyl)amino substituent at position 3. The (2-methoxyethyl)amino moiety enhances solubility in polar solvents due to its ether and amine functionalities.

Properties

IUPAC Name

methyl 4-(2-methoxyethylamino)-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-8-6-10(13-4-5-18-2)11(14(16)17)7-9(8)12(15)19-3/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTYTUDFTVLXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate followed by amination and esterification reactions. The nitration step introduces the nitro group at the desired position on the aromatic ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using 2-methoxyethylamine in the presence of a suitable catalyst. Finally, the esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary research suggests that derivatives of this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and anti-metastatic effects .
  • Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been explored, indicating possible use in treating chronic inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results demonstrated effective inhibition at low concentrations, suggesting its viability as a lead compound for antibiotic development.
  • Cancer Cell Line Testing :
    • In vitro tests on cancer cell lines showed that this compound could significantly reduce cell viability, indicating its potential as an anticancer agent. Further investigations into its mechanism of action are warranted.
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation, supporting its therapeutic potential in inflammatory disorders.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activity.

Structural Features and Substituent Effects
Compound Substituents Key Functional Groups Electronic Effects
This compound 5-NO₂, 2-CH₃, 4-(2-methoxyethyl)amino Nitro, ester, methoxyethylamino Strong electron-withdrawing (NO₂), moderate electron-donating (methoxyethylamino)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Boronic acid, 4-(2-methoxyethyl)phenoxy Boronic acid, ether Electron-donating (ether) and Lewis acid properties (boronic acid)
Methyl 5-ethylthio-2-methoxy-4-methylaminobenzoate (CAS 483304-04-7) 5-SEt, 2-OCH₃, 4-NHCH₃ Thioether, ester, methylamino Electron-donating (SEt, OCH₃)
Metsulfuron methyl ester Sulfonylurea bridge, 4-methoxy-6-methyl-1,3,5-triazin-2-yl Sulfonylurea, triazine Electron-deficient (triazine), polar (sulfonylurea)

Key Observations :

  • The nitro group in the target compound distinguishes it from analogs with electron-donating groups (e.g., ethylthio in CAS 483304-04-7). This difference may influence acidity, stability, and binding interactions.
  • The (2-methoxyethyl)amino group offers improved solubility compared to simpler amines (e.g., methylamino in CAS 483304-04-7) but lacks the steric bulk of triazine-based substituents in pesticides like metsulfuron .
Physicochemical Properties
Compound Molecular Weight LogP (Predicted) HPLC Retention Time LCMS Data (m/z)
This compound 282.28 g/mol ~1.8 (estimated) Not reported Not reported
Boronic acid derivatives ~300–350 g/mol 1.5–2.5 Not reported Not reported
CAS 483304-04-7 255.34 g/mol ~2.1 Not reported Not reported
Patent compound (EP 4 374 877 A2) 428 g/mol ~3.0 0.61 min (SQD-FA05) 428 [M+H]⁺

Key Observations :

  • The target compound’s lower molecular weight (282.28 g/mol) compared to the patent compound (428 g/mol) suggests differences in bioavailability or synthetic complexity .
  • The absence of LCMS or HPLC data for the target compound limits direct comparisons, though its nitro group may reduce retention time relative to non-polar analogs.

Key Observations :

  • The boronic acid derivatives in share a (2-methoxyethyl)phenoxy group with the target compound but exhibit confirmed HDAC inhibition, suggesting that the nitro group in the target may alter binding specificity or potency.
  • Metsulfuron methyl ester highlights how substituent choice (e.g., sulfonylurea vs. nitro) dictates application—pharmaceutical vs. agricultural.

Key Observations :

  • The target compound’s nitro group may require careful handling (e.g., controlled nitration conditions) compared to sulfur or boronic acid functionalities in analogs.

Biological Activity

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by several functional groups that contribute to its biological activity. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H15N3O4
Molecular Weight253.26 g/mol
CAS Number1260848-51-8
Density1.3 g/cm³
Boiling Point403.7 °C
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The nitro group in the compound is known to participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), potentially inducing apoptosis in cancer cells.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This effect has been observed in several cancer cell lines, including breast and lung cancer cells.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which are crucial for the proliferation of certain pathogens and cancer cells. For instance, it has shown potential as an inhibitor of c-Myc, a transcription factor involved in cell growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nitro-substituted benzoates, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at micromolar concentrations .
  • Anticancer Activity Assessment : A recent investigation assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer Activity
Methyl 4-amino-2-methyl-5-nitrobenzoateModerateLow
Methyl 4-(2-hydroxyethyl)amino-5-nitrobenzoateHighModerate
This compoundHighHigh

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